molecular formula C15H17FN4O4S B3609385 5-{[4-(4-fluorophenyl)piperazino]sulfonyl}-6-methyl-2,4(1H,3H)-pyrimidinedione

5-{[4-(4-fluorophenyl)piperazino]sulfonyl}-6-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B3609385
M. Wt: 368.4 g/mol
InChI Key: IVHHFJKAHCKCEP-UHFFFAOYSA-N
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Description

5-{[4-(4-fluorophenyl)piperazino]sulfonyl}-6-methyl-2,4(1H,3H)-pyrimidinedione: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenyl group, a piperazine ring, and a pyrimidinedione core, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-fluorophenyl)piperazino]sulfonyl}-6-methyl-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the pyrimidinedione core. Common reagents used in these reactions include fluorobenzene, piperazine, and various sulfonylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-fluorophenyl)piperazino]sulfonyl}-6-methyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-{[4-(4-fluorophenyl)piperazino]sulfonyl}-6-methyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease processes.

    Industry: It can be used in the development of new materials, such as polymers or coatings, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-{[4-(4-fluorophenyl)piperazino]sulfonyl}-6-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, making the compound a valuable tool for studying biological processes and developing new therapies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-{[4-(4-fluorophenyl)piperazino]sulfonyl}-6-methyl-2,4(1H,3H)-pyrimidinedione include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the piperazine and pyrimidinedione moieties contribute to its versatility in various applications.

Properties

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O4S/c1-10-13(14(21)18-15(22)17-10)25(23,24)20-8-6-19(7-9-20)12-4-2-11(16)3-5-12/h2-5H,6-9H2,1H3,(H2,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHHFJKAHCKCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[4-(4-fluorophenyl)piperazino]sulfonyl}-6-methyl-2,4(1H,3H)-pyrimidinedione
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5-{[4-(4-fluorophenyl)piperazino]sulfonyl}-6-methyl-2,4(1H,3H)-pyrimidinedione
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5-{[4-(4-fluorophenyl)piperazino]sulfonyl}-6-methyl-2,4(1H,3H)-pyrimidinedione
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5-{[4-(4-fluorophenyl)piperazino]sulfonyl}-6-methyl-2,4(1H,3H)-pyrimidinedione
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5-{[4-(4-fluorophenyl)piperazino]sulfonyl}-6-methyl-2,4(1H,3H)-pyrimidinedione

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